1'-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
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Overview
Description
1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide typically involves multiple steps. One common method includes the condensation of 2-bromo-1-(4-bromophenyl)ethanone with substituted phenylpiperazine in the presence of potassium carbonate in acetonitrile . The intermediate product is then reduced using sodium borohydride in ethanol to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a pharmacological agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl-piperazine structure but lacks the additional bipiperidine and carboxamide groups.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another fluorophenyl-piperazine derivative with different substituents.
Uniqueness
1’-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,4’-bipiperidine-4’-carboxamide is unique due to its combination of a bipiperidine backbone with a fluorophenyl-piperazine moiety
Properties
Molecular Formula |
C23H34FN5O2 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C23H34FN5O2/c24-19-4-6-20(7-5-19)27-14-16-28(17-15-27)21(30)18-26-12-8-23(9-13-26,22(25)31)29-10-2-1-3-11-29/h4-7H,1-3,8-18H2,(H2,25,31) |
InChI Key |
WTCFJGQLYNCYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(=O)N |
Origin of Product |
United States |
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